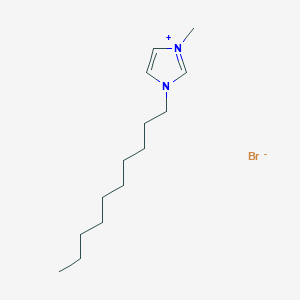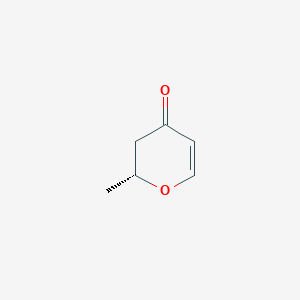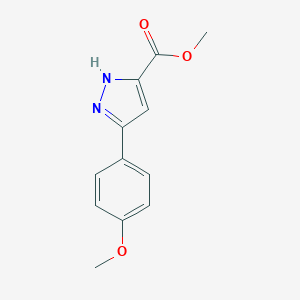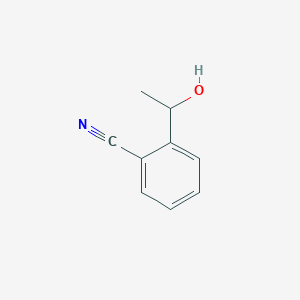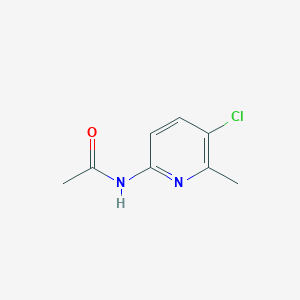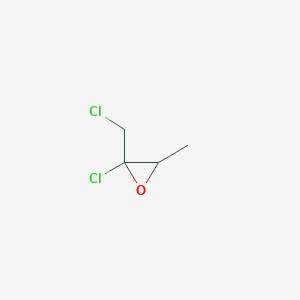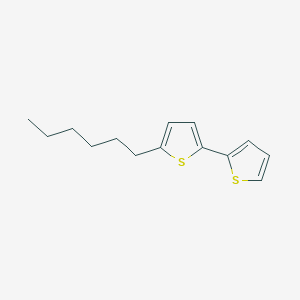
5-Hexyl-2,2'-bithiophene
Übersicht
Beschreibung
5-Hexyl-2,2’-bithiophene is a chemical compound with the molecular formula C14H18S2 . It is used as a reagent for Suzuki-Miyaura cross-coupling reactions and shape-shifting in contorted dibenzotetrathienocoronenes . It also plays a role in oligothiophene self-assembly induction into fibers with tunable shape and function .
Synthesis Analysis
A series of new organic dyes, including 5-Hexyl-2,2’-bithiophene, were synthesized as sensitizers for the application of dye-sensitized solar cells (DSSCs) . The introduction of the 5′-hexyl-2,2′-bithiophene units as an electron donor group and 2,6-dimethyl-pyran-4-one or 1,3-indandione as a π-spacers units increased the conjugation length of the sensitizers and thus improved their molar absorption coefficient and light harvesting efficiency .Molecular Structure Analysis
The molecular structure of 5-Hexyl-2,2’-bithiophene consists of a bithiophene core with a hexyl chain attached . The IUPAC name for this compound is 2-hexyl-5-thiophen-2-ylthiophene .Chemical Reactions Analysis
5-Hexyl-2,2’-bithiophene is used in Suzuki-Miyaura cross-coupling reactions . It also plays a role in the shape-shifting of contorted dibenzotetrathienocoronenes .Physical And Chemical Properties Analysis
5-Hexyl-2,2’-bithiophene has a molecular weight of 250.4 g/mol . It has a topological polar surface area of 56.5 Ų and a complexity of 193 . The compound has a density of 1.060 g/mL at 25 °C and a refractive index of n20/D 1.5890 .Wissenschaftliche Forschungsanwendungen
Organic Field-Effect Transistors (OFETs)
5-Hexyl-2,2’-bithiophene is used in the fabrication of Organic Field-Effect Transistors (OFETs). These are solution-processable organic semiconductors that have a wide range of applications .
Light Harvesting Small Molecules
This compound is used as a light harvesting small molecule in solution-processed small molecule bulk heterojunction solar cell devices .
Organic Light-Emitting Diode (OLED) Materials
5-Hexyl-2,2’-bithiophene is used in the production of Organic Light-Emitting Diode (OLED) materials. OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Unsymmetric Substituted Benzothiadiazole-Containing Vinyl Monomers
This compound is used in the synthesis of unsymmetric substituted benzothiadiazole-containing vinyl monomers for RAFT polymerization .
Field-Effect Transistors
5-Hexyl-2,2’-bithiophene is used in the fabrication of field-effect transistors. These are a type of transistor which uses an electric field to control the flow of current.
Solar Cells
This compound is used in the production of solar cells. It contributes to the efficiency of these cells by enhancing their ability to absorb and convert sunlight into electricity.
Wirkmechanismus
Target of Action
It is known to be used in the fabrication of organic field-effect transistors (ofets) and in the production of organic electronic materials .
Mode of Action
5-Hexyl-2,2’-bithiophene interacts with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .
Biochemical Pathways
It is involved in the stille coupling and p-conjugated packing structure and hole mobility of bithiophene-bithiazole copolymers with alkyl-thiophene side chains .
Pharmacokinetics
It’s important to note that the compound has a density of 1060 g/mL at 25 °C , which may influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of 5-Hexyl-2,2’-bithiophene’s action are primarily observed in the field of organic electronics. It is used in the fabrication of OFETs, contributing to their structure and electrical properties . Additionally, it is used in the production of light-emitting diode (OLED) materials .
Action Environment
The action, efficacy, and stability of 5-Hexyl-2,2’-bithiophene can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and the pH of the environment . Furthermore, the compound’s utility in the fabrication of OFETs suggests that its action and stability may be influenced by factors such as temperature and the presence of other materials .
Safety and Hazards
Zukünftige Richtungen
The use of 5-Hexyl-2,2’-bithiophene in the synthesis of new organic dyes for DSSCs represents a promising direction for future research . The ability to increase the conjugation length of the sensitizers and improve their molar absorption coefficient and light harvesting efficiency suggests potential for the development of more efficient solar cells .
Eigenschaften
IUPAC Name |
2-hexyl-5-thiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONHINJVGHSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571997 | |
| Record name | 5-Hexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexyl-2,2'-bithiophene | |
CAS RN |
173448-31-2 | |
| Record name | 5-Hexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexyl-2,2'-bithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

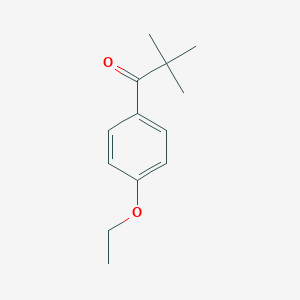

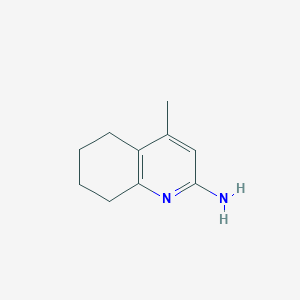
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
